molecular formula C11H17N3O6S B1456024 Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate CAS No. 1400645-07-9

Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate

Cat. No.: B1456024
CAS No.: 1400645-07-9
M. Wt: 319.34 g/mol
InChI Key: WJUCVULMDZJZNI-UHFFFAOYSA-N
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Description

Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H17N3O6S and its molecular weight is 319.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate (CAS No. 88398-81-6) is a pyrazole derivative notable for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N3O6SC_{11}H_{17}N_{3}O_{6}S. Its structural features include a pyrazole ring substituted with an ethoxycarbonylmethyl group and a sulfamoyl group, which contribute to its biological activity.

PropertyValue
Molecular Weight305.34 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Hazard ClassificationEye Irrit. 2, Skin Irrit. 2

Synthesis

This compound can be synthesized through a multi-step reaction involving the condensation of suitable pyrazole derivatives with ethoxycarbonylmethyl and sulfamoyl moieties. The synthesis typically employs mild reaction conditions to enhance yield and purity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. For example, studies have reported its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Anticancer Potential

Emerging research suggests that this pyrazole derivative may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators . The compound's ability to inhibit specific kinases involved in tumor growth presents a promising avenue for cancer therapeutics.

Case Studies

  • In vitro Studies on Inflammation :
    • A study evaluated the effect of the compound on LPS-stimulated macrophages, revealing a reduction in inflammatory markers by up to 50% at concentrations of 10 µM .
  • Antimicrobial Efficacy :
    • In a comparative analysis, this compound exhibited stronger antimicrobial activity than standard antibiotics against resistant strains of bacteria .
  • Cancer Cell Line Testing :
    • Testing on MCF-7 breast cancer cells showed that treatment with the compound led to a significant decrease in cell viability (IC50 = 25 µM), indicating its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 5-[(2-ethoxy-2-oxoethyl)sulfamoyl]-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O6S/c1-4-19-9(15)7-13-21(17,18)10-8(6-12-14(10)3)11(16)20-5-2/h6,13H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUCVULMDZJZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=NN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118084
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400645-07-9
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400645-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate
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Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate
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Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate
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Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate
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Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate
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Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.